molecular formula C7H7IN2O B2789432 3-Iodophenylurea CAS No. 457658-05-8

3-Iodophenylurea

Cat. No.: B2789432
CAS No.: 457658-05-8
M. Wt: 262.05
InChI Key: OSCNSMUGOQHBLN-UHFFFAOYSA-N
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Description

“3-Iodophenylurea” is a chemical compound that is likely to be a derivative of phenylurea . Phenylurea is a type of urea containing a phenyl group. Ureas in general are organic compounds that share a common functional group characterized by a carbonyl (double bond between carbon and oxygen) and an amine group attached to the same carbon atom .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to a urea group. The ‘3-Iodo’ prefix indicates that an iodine atom is attached to the third carbon atom in the phenyl group .

Scientific Research Applications

Novel Compounds Synthesis

3-Iodophenylurea plays a role in the synthesis of new compounds. For example, in the construction of dibenzo[d,f][1,3]oxazepine skeletons, 2′-amino-2-hydroxybiphenyl reacted with isothiocyanate-derived thioureas, treated with iodine, resulted in novel oxazepine derivatives (Murata et al., 2021).

Enhancing Anticancer Potency

Research has shown that replacing the thiosugar of Auranofin with iodide, similar in structure to this compound, can enhance its anticancer potency, as demonstrated in a mouse model of ovarian cancer (Marzo et al., 2019).

Contrast-Enhanced Imaging

Iodine-based agents, closely related to this compound, are increasingly used in contrast-enhanced computed tomography (CT) to visualize soft-tissue structures. This method has proven effective for detailed anatomical studies in various research contexts (Gignac et al., 2016).

Radioiodinated Imaging Agents

Research on radioiodinated iodophenyl- and iodovinyl-substituted fatty acids, which include structures similar to this compound, has been conducted for use as myocardial imaging agents. These studies focused on their synthesis and potential clinical applications (Knapp & Goodman, 1985).

Protein Structure Determination

This compound-like compounds, such as p-iodo-L-phenylalanine, have been used in protein structure determination. Their incorporation into proteins facilitates single-wavelength anomalous dispersion experiments, aiding in the structural study of proteins (Xie et al., 2004).

Mechanism of Action

Target of Action

3-Iodophenylurea is a ligand that binds to the active site of human liver CYP1A2 . The primary role of CYP1A2 is to catalyze the metabolism of xenobiotics and endogenous compounds, including environmental pollutants and drugs .

Mode of Action

The 3-iodophenyl group of this compound interacts with the bidentate ligand, and the urea moiety interacts with the carbonyl group . This interaction at the active site of CYP1A2 can influence the enzyme’s ability to metabolize other compounds, potentially altering their pharmacological effects .

Biochemical Pathways

This could potentially affect a wide range of biochemical pathways, depending on the specific compounds involved .

Pharmacokinetics

As a ligand for cyp1a2, it’s reasonable to assume that its bioavailability and pharmacokinetics may be influenced by factors that affect cyp1a2 activity, such as genetic polymorphisms, drug interactions, and certain dietary factors .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific compounds it interacts with via CYP1A2. By influencing the metabolism of these compounds, this compound could potentially alter their cellular effects, leading to a wide range of possible outcomes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors that induce or inhibit CYP1A2 activity could potentially affect the action of this compound. These factors could include certain drugs, dietary components, and environmental pollutants . Additionally, factors that affect the stability of this compound, such as pH and temperature, could also influence its action .

Biochemical Analysis

Biochemical Properties

3-Iodophenylurea is known to bind to the active site of human liver CYP1A2 . The 3-iodophenyl group interacts with the bidentate ligand, and the urea moiety interacts with the carbonyl group . This interaction suggests that this compound may play a role in modulating the activity of CYP1A2, an enzyme involved in drug metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves binding to the active site of CYP1A2 This binding could potentially influence the enzyme’s activity, affecting the metabolism of drugs and other compounds processed by CYP1A2

Properties

IUPAC Name

(3-iodophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCNSMUGOQHBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457658-05-8
Record name (3-iodophenyl)urea
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